N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromofuran-2-carboxamide
Description
N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-5-bromofuran-2-carboxamide is a heterocyclic compound featuring a benzoxazole core fused to a chlorophenyl group and a bromofuran carboxamide moiety. The molecular structure imparts unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Key structural elements include:
- Benzoxazole ring: A bicyclic system with oxygen and nitrogen atoms, contributing to π-π stacking and hydrogen-bonding interactions.
- 2-Chlorophenyl substituent: Enhances lipophilicity and influences steric bulk.
Properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClN2O3/c19-16-8-7-15(24-16)17(23)21-13-9-10(5-6-11(13)20)18-22-12-3-1-2-4-14(12)25-18/h1-9H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDKMUQQVXDHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-chlorophenylamine, 5-bromofuran-2-carboxylic acid, and 2-aminobenzoxazole. The synthetic route may involve the following steps:
Formation of Benzoxazole Ring: The reaction between 2-aminophenol and a suitable carboxylic acid derivative to form the benzoxazole ring.
Coupling Reaction: The coupling of the benzoxazole derivative with 2-chlorophenylamine under appropriate conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Amidation: The final step involves the amidation reaction between the coupled product and 5-bromofuran-2-carboxylic acid, often facilitated by a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom on the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring may interact with nucleic acids or proteins, while the chlorophenyl and bromofuran groups can modulate the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with four structurally related molecules, highlighting key differences in substituents, molecular weight, and functional groups:
Structural and Functional Analysis
Electron-Donating vs. Electron-Withdrawing Groups
- In contrast, the nitro group in C₂₄H₁₅ClN₂O₅ introduces strong electron-withdrawing effects, likely reducing stability under basic conditions but increasing reactivity in electrophilic substitutions .
Heterocycle Substitution
- Replacing benzoxazole with benzimidazole (C₁₈H₁₂BrN₃O₂) alters hydrogen-bonding capacity due to the additional nitrogen atom, which may enhance interactions with biological targets like kinases or DNA .
Halogen vs. Alkyl Substituents
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
